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molecular formula C12H9BrFNO2 B8377005 3-bromo-4-(4-fluorobenzyloxy)-1H-pyridin-2-one

3-bromo-4-(4-fluorobenzyloxy)-1H-pyridin-2-one

Cat. No. B8377005
M. Wt: 298.11 g/mol
InChI Key: FIIJTGMIVFKRSE-UHFFFAOYSA-N
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Patent
US07067540B2

Procedure details

To an ice-cold solution of 4-(4-fluorobenzyloxy)pyridine-2(1H)-one (3.1 g, 14 mmol) in AcOH (26 mL) was added a solution of bromine (0.79 mL, 15 mmol) in AcOH (51 mL), and the reaction mixture was stirred at room temperature for 2 h. The solvent was removed under reduced pressure, and purification by flash column chromatography (silica, 1:1 Et2O/hexanes) to afford 3-bromo-4-(4-fluorobenzyloxy)-1H-pyridin-2-one as an orange solid (0.78 g, 48%): MS APCI m/z 298 [M+H]+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.79 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Name
Quantity
51 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][O:7][C:8]2[CH:13]=[CH:12][NH:11][C:10](=[O:14])[CH:9]=2)=[CH:4][CH:3]=1.[Br:17]Br>CC(O)=O>[Br:17][C:9]1[C:10](=[O:14])[NH:11][CH:12]=[CH:13][C:8]=1[O:7][CH2:6][C:5]1[CH:15]=[CH:16][C:2]([F:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.1 g
Type
reactant
Smiles
FC1=CC=C(COC2=CC(NC=C2)=O)C=C1
Name
Quantity
0.79 mL
Type
reactant
Smiles
BrBr
Name
Quantity
26 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
51 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure, and purification by flash column chromatography (silica, 1:1 Et2O/hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(NC=CC1OCC1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 18.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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